B1575842 Styelin E

Styelin E

Cat. No.: B1575842
Attention: For research use only. Not for human or veterinary use.
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Description

Styelin E is a 32-residue antimicrobial peptide isolated from the hemocytes of the solitary tunicate Styela clava. It belongs to the styelin family (Styelins A-E), which is characterized by phenylalanine-rich sequences and broad-spectrum activity against marine bacteria and human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . This compound shares significant sequence homology with other styelins, particularly Styelin D, differing by only one residue at position 25 (lysine in Styelin D vs. glutamic acid in this compound) . Like its congeners, this compound undergoes extensive post-translational modifications (PTMs), including hydroxylation and bromination, which enhance its stability and efficacy under challenging physiological conditions such as high salinity and acidic pH . These PTMs also enable unique functionalities, such as metal binding and radical generation, which may contribute to host defense mechanisms in S. clava .

Properties

bioactivity

Antimicrobial

sequence

GWLRKAAKSVGKFYYKHKYYIKAAWKIGRHAL

Origin of Product

United States

Comparison with Similar Compounds

Styelin E vs. Styelin D

Structural Similarities and Differences :

  • Sequence Homology : this compound and D share 81 identical residues out of 82, differing only at position 25 (lysine in D vs. glutamic acid in E) .
  • Post-Translational Modifications : Both peptides exhibit PTMs, including 6-bromotryptophan, 3,4-dihydroxyphenylalanine (DOPA), and hydroxylated lysine/arginine residues. Styelin D contains 12 modified residues, while the extent of PTMs in this compound remains less characterized .

Functional Comparisons :

  • Antimicrobial Activity : Styelin D demonstrates potent activity against Gram-positive bacteria (MICs: 5–7 µg/mL) and Gram-negative bacteria (MIC: 2.1 µg/mL at pH 5.5) . This compound’s activity is inferred to be similar but may vary due to its glutamic acid substitution, which could alter charge interactions with bacterial membranes .
  • Environmental Resilience : Native Styelin D retains activity in 200 mM NaCl and acidic conditions (pH 5.5–7.4), outperforming synthetic unmodified analogs. This resilience is attributed to PTMs like hydroxylation, which likely apply to this compound as well .
  • Cytotoxicity: Styelin D shows hemolytic activity and toxicity to human cervical cancer cells (ME-180), suggesting styelins may act as allogeneic cytotoxins.

Table 1: Key Features of Styelin D and E

Feature Styelin D This compound
Primary Sequence GWLRKAAKSVGKFYKYHKY...* GWLREAAKSVGKFYKYHKY...*
Position 25 Residue Lysine Glutamic acid
PTMs 12 modified residues† Likely similar, but less studied
MIC (Gram-positive) 5–7 µg/mL Not explicitly reported
Salt Tolerance Active in 200 mM NaCl Assumed similar to D

*Sequence based on ; †Includes 6-bromotryptophan, DOPA, dihydroxylysine/arginine.

This compound vs. Clavanins

Clavanins (A-E) are histidine-rich, 23-residue peptides from S. clava, distinct from styelins in structure and function:

  • Structure : Clavanins are shorter, C-terminally amidated, and lack the phenylalanine-rich domains of styelins .
  • Activity : Clavanins are most effective at acidic pH (e.g., clavaspirin shows potent cytotoxicity), whereas styelins retain activity across a broader pH range (5.5–7.4) .
  • PTMs : Clavanins lack the extensive hydroxylation and bromination seen in styelins, making them less resilient to high salinity .
This compound vs. Cecropins

Cecropins, found in insects and nematodes, share precursor organization with styelins but differ structurally:

  • Sequence : Cecropins lack the acidic C-terminal extension present in styelins .
  • Function : Both disrupt bacterial membranes, but styelins’ PTMs enhance activity under high salt, a feature absent in cecropins .
This compound vs. Pleurocidin

Pleurocidin, a fish-derived antimicrobial peptide, shares sequence homology with styelins but lacks PTMs, reducing its efficacy in extreme environments .

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